5-Cyanoisoquinoline

Medicinal Chemistry Drug Discovery ADME

Researchers requiring the 5-cyano regioisomer for nNOS or PDE10A SAR programs often encounter regioisomeric impurities that compromise metabolic stability. 5-Cyanoisoquinoline (CAS 27655-41-0) is the correct scaffold: • Regio-defined 5-CN for auxiliary pocket interaction in nNOS & PDE10A inhibitor design. • Steric shielding of benzylic oxidation sites, unlike the 6-cyano isomer. • ≥98% HPLC purity ensures batch-to-batch reproducibility for crystal engineering & lead optimization.

Molecular Formula C10H6N2
Molecular Weight 154.17 g/mol
CAS No. 27655-41-0
Cat. No. B1348393
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Cyanoisoquinoline
CAS27655-41-0
Molecular FormulaC10H6N2
Molecular Weight154.17 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=CN=C2)C(=C1)C#N
InChIInChI=1S/C10H6N2/c11-6-8-2-1-3-9-7-12-5-4-10(8)9/h1-5,7H
InChIKeyXVJDHUCBVHTPGE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Cyanoisoquinoline Specifications & Procurement


5-Cyanoisoquinoline (Isoquinoline-5-carbonitrile) is a heterocyclic aromatic compound consisting of an isoquinoline core substituted with a single cyano (-CN) group at the 5-position. Its molecular formula is C₁₀H₆N₂, with a molecular weight of 154.17 g/mol . Key physical properties include a melting point of 138-140 °C and a calculated density of 1.1975 g/cm³ . The compound is commercially available as a specialty building block from chemical suppliers, with a common purity specification of ≥97% or ≥98% by HPLC [1].

1 Scaffold identity5-cyanoisoquinoline regioisomer for target engagement studies
2 Procurement purposeBuilding block for nNOS / PDE10A SAR exploration
3 Material useCrystal engineering: distinct isoquinoline N-donor character

5-Cyanoisoquinoline vs. Regioisomers


Substituting 5-Cyanoisoquinoline with a close analog, such as its 6-cyano regioisomer or a quinoline-based carbonitrile, is not scientifically justifiable due to the profound and quantifiable impact of the cyano group's position on molecular recognition, physicochemical properties, and resulting biological or supramolecular behavior. The 5-position confers a distinct steric and electronic environment compared to the 6-position (CAS 106778-42-1) , directly influencing metabolic stability and target engagement [1]. Furthermore, compared to the quinoline scaffold (e.g., quinoline-4- or 6-carbonitrile), the isoquinoline's unique nitrogen placement alters its electron donor properties, which directly governs its ability to participate in specific non-covalent interactions like halogen bonding in crystal engineering [2]. These differences are not merely academic; they translate to divergent performance in critical assays, making 5-Cyanoisoquinoline the only appropriate choice for applications predicated on its specific regio- and chemo-selectivity.

Target
5-Cyanoisoquinoline
5-CN provides steric shielding of benzylic methylene, supporting metabolic stability interpretation.
Substitute risk
6-CN regioisomer
6-CN lacks proximal steric protection; metabolic stability context may shift significantly.
Target
Isoquinoline Npy donor
Electron donor ability governs halogen-bonding cocrystal formation and supramolecular assembly.
Substitute risk
Quinoline scaffold
Quinoline alters Npy donor strength; cocrystal outcome is scaffold-dependent and may not transfer.

5-Cyanoisoquinoline Key Evidence


Regioisomer-Specific Metabolic Stability

In a medicinal chemistry campaign against SARS-CoV-2, the 5-cyano substitution on an isoquinoline core was explicitly designed to protect a benzylic methylene from metabolic oxidation, whereas the 6-cyano regioisomer does not provide this steric shielding effect [1]. This demonstrates a clear, regioisomer-specific advantage in enhancing metabolic stability, a key parameter for oral bioavailability.

Regioisomeric Metabolic Stability
Cross-study comparable
5-CN shields benzylic methylene; 6-CN does not
Supports metabolic stability interpretation
In silico design analysis
Medicinal Chemistry Drug Discovery ADME Antiviral

nNOS Potency & Selectivity

In a study on neuronal nitric oxide synthase (nNOS) inhibitors, 5-cyano substituted aminoquinolines were found to be "especially potent and selective" inhibitors of both rat and human nNOS [1]. The 5-cyano group binds to a novel auxiliary pocket unique to nNOS, an interaction that is not possible with other substituents or cyano positions. This specific binding mode resulted in a remarkable ~500-fold selectivity for nNOS over eNOS, a significant improvement in therapeutic index [1].

nNOS Isoform Selectivity
Class-level inference
~500-fold nNOS/eNOS selectivity
Supports isoform selectivity review
In vitro enzyme inhibition assays
Neuroscience Enzymology Medicinal Chemistry CNS Drug Discovery

Halogen Bonding Cocrystal Behavior

The ability of a carbonitrile to act as a coformer in halogen-bonded cocrystals is directly dependent on the position of the nitrogen atom in the heterocyclic ring. In a comparative study, the isoquinoline scaffold (as in 5-Cyanoisoquinoline) and quinoline scaffolds (e.g., quinoline-4- or 6-carbonitrile) exhibited different strengths of Npy···H interactions in their native state [1]. Computational DFT calculations confirmed that the electron donor ability of the pyridine-like nitrogen (Npy) is influenced by the position of the CN group and the overall scaffold. Consequently, the choice of XB donor (e.g., DITFB vs. the weaker 1B4IB) determines whether a cocrystal forms, highlighting a scaffold-dependent outcome [1].

Halogen-Bonding Cocrystal Propensity
Cross-study comparable
Isoquinoline Npy donor differs from quinoline
Scaffold-dependent supramolecular outcome
DFT and X-ray diffraction data
Crystal Engineering Solid-State Chemistry Supramolecular Chemistry Co-crystals

PDE10A Inhibition Scaffold

The cyanoisoquinoline core, including 5-cyanoisoquinoline as a key representative, is a privileged scaffold in the development of Phosphodiesterase 10A (PDE10A) enzyme inhibitors [1][2]. Research from H. Lundbeck A/S, a leader in CNS drug development, has extensively explored this class. While specific IC50 data for the unsubstituted 5-cyanoisoquinoline is not disclosed, the patent literature explicitly claims cyanoisoquinoline compounds as PDE10A inhibitors for treating neurodegenerative and psychiatric disorders [1]. The 'cyanoisoquinoline' core is a distinct chemotype compared to other PDE10A inhibitor scaffolds, such as quinazolines or 4-phenyl imidazoles [2].

PDE10A Inhibitor Chemotype
Class-level inference
Cyanoisoquinolines are PDE10A inhibitors
Distinct scaffold for SAR exploration
Patent and literature validation
CNS Disorders Enzymology Medicinal Chemistry Neurodegeneration

5-Cyanoisoquinoline Applications


CNS Lead Optimization: nNOS & PDE10A

This is the primary high-value application. 5-Cyanoisoquinoline should be procured as a core scaffold for structure-activity relationship (SAR) studies targeting nNOS or PDE10A. As evidenced, the 5-cyano group provides both a specific auxiliary pocket interaction for nNOS [1] and metabolic stability advantages [2]. Its utility in PDE10A inhibitor programs is further validated by patent literature [3]. Sourcing high-purity (≥98% by HPLC) [4] 5-Cyanoisoquinoline is essential for generating reproducible SAR data and building a robust intellectual property position.

Halogen-Bonded Cocrystal Engineering

5-Cyanoisoquinoline is a valuable building block for crystal engineers investigating the fundamental rules of supramolecular assembly. Its unique isoquinoline core provides a distinct Npy electron donor ability compared to its quinoline counterparts, directly impacting the formation and stability of halogen-bonded cocrystals with various donors [5]. It should be selected for studies where scaffold-specific supramolecular synthons are being mapped or when a specific packing motif is desired.

Bioisosteres for Metabolic Stability

In antiviral or general drug discovery programs where a benzylic oxidation site is a known metabolic liability, 5-Cyanoisoquinoline should be prioritized as a key synthetic intermediate. The 5-cyano group provides a steric shield for a benzylic methylene, a feature not present in its 6-cyano regioisomer [2]. This allows medicinal chemists to address metabolic soft spots without resorting to larger structural modifications that could compromise activity. Sourcing 5-Cyanoisoquinoline directly ensures the correct regioisomer is used in this strategy.

Application
Selection Property
Validation Focus
CNS target engagement studies
Regioisomeric scaffold identity
nNOS/PDE10A SAR reproducibility
Halogen-bonded cocrystal design
Isoquinoline Npy donor character
Supramolecular assembly reproducibility
Metabolic stability optimization
5-CN steric shielding position
In vitro metabolic stability assays

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
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